molecular formula C7H4ClN3O4 B12714656 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- CAS No. 59-38-1

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-

Cat. No.: B12714656
CAS No.: 59-38-1
M. Wt: 229.58 g/mol
InChI Key: JZCVLTRZILOYCD-UHFFFAOYSA-N
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Description

The compound 1,2,4-oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- features a 1,2,4-oxadiazole core substituted at position 3 with a 5-nitro-2-furanyl group and at position 5 with a chloromethyl moiety. The 5-nitro-2-furanyl substituent introduces strong electron-withdrawing effects, while the chloromethyl group provides a reactive site for further functionalization. This combination is significant in medicinal chemistry, as nitro-furanyl derivatives are often associated with antimicrobial and antiparasitic activities .

Properties

IUPAC Name

5-(chloromethyl)-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O4/c8-3-5-9-7(10-15-5)4-1-2-6(14-4)11(12)13/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCVLTRZILOYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207730
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-38-1
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Amidoxime and Chloroacetyl Chloride Route

One of the primary methods for preparing 1,2,4-oxadiazole derivatives, including 5-(chloromethyl)-3-(5-nitro-2-furanyl)-, involves the cyclization of amidoximes with chloroacetyl chloride, followed by ring closure and purification steps.

  • Step 1: Formation of Amidoxime Intermediate
    The starting material, 3,5-dinitrophenylamidoxime or 3-(5-nitro-2-furyl)amidoxime, is prepared or procured.

  • Step 2: Reaction with Chloroacetyl Chloride
    The amidoxime is refluxed with chloroacetyl chloride for approximately two hours. This reaction forms an intermediate chloroacetyl amidoxime derivative.

  • Step 3: Cyclization and Ring Closure
    The excess acid chloride is removed under reduced pressure. The intermediate is then suspended in a solvent such as butanol and refluxed for six hours to promote cyclization, forming the 1,2,4-oxadiazole ring.

  • Step 4: Isolation and Purification
    Upon cooling, the product crystallizes out and is filtered. The crude product can be recrystallized from solvents like ethanol or nitromethane to improve purity.

  • Example Data :

    • Yield: Approximately 12.5 g from 9.2 g starting material
    • Melting Point: 265 °C (decomposition)
    • Elemental Analysis: Calculated C 53.51%, H 3.21%, N 17.82%; Found C 53.24%, H 3.22%, N 17.83%.

Acylation and Derivatization

The chloromethyl group in the compound is reactive and can undergo nucleophilic substitution or acylation reactions.

  • Treatment with acetic anhydride and pyridine at 55 °C overnight can lead to acylated derivatives, with the product crystallizing as a bright yellow solid.

  • The imino group formed during synthesis can be converted into lower alkanoylimino groups using acylating agents such as acetic anhydride or formic acid anhydride.

Reaction with Aqueous Alkali or Liquid Ammonia

  • The chloromethyl group can be substituted by nucleophiles such as hydroxide or ammonia.

  • For example, a saturated solution of 3-(5-nitro-2-furyl)-5-chloromethyl-1,2,4-oxadiazole in tetrahydrofuran is added dropwise to liquid ammonia. After evaporation of ammonia and treatment with water, the corresponding imino derivative is obtained.

  • Similarly, treatment with sodium hydroxide in dimethylformamide followed by acidification yields the oxadiazine-5-one derivative.

Summary Table of Preparation Conditions and Outcomes

Method Reactants/Conditions Solvent(s) Temperature & Time Product Yield & Purity Notes
Amidoxime + Chloroacetyl Chloride 3,5-dinitrophenylamidoxime + chloroacetyl chloride Butanol (reflux) Reflux 2 h (acid chloride), then 6 h (cyclization) Yield ~12.5 g from 9.2 g; M.P. 265 °C (dec) Recrystallization from ethanol or nitromethane improves purity
Acylation 5-chloromethyl-3-(5-nitro-2-furanyl)-1,2,4-oxadiazole + acetic anhydride + pyridine Acetic anhydride + pyridine 55 °C, overnight Bright yellow solid; crystallizes during reaction Product suitable for further derivatization
Nucleophilic substitution 5-chloromethyl derivative + liquid ammonia or NaOH Tetrahydrofuran or DMF Room temp to mild heating; dropwise addition Yields imino or oxadiazine-5-one derivatives Followed by acidification and recrystallization

Research Findings and Analytical Data

  • Elemental analyses confirm the expected composition of the synthesized compounds, with close agreement between calculated and found values.

  • Melting points are typically high with decomposition, indicating thermal sensitivity of the compound.

  • The chloromethyl group is a key reactive site, enabling further chemical modifications, which is valuable for medicinal chemistry applications.

  • The nitrofuran moiety contributes to biological activity, and its presence is preserved throughout the synthetic steps.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloromethyl group can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloromethyl group could produce a variety of functionalized oxadiazole compounds.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
1,2,4-Oxadiazole derivatives have been investigated for their antimicrobial activities. The presence of the nitrofuran moiety enhances the biological efficacy against resistant bacterial strains. Studies have demonstrated that compounds like 5-(chloromethyl)-3-(5-nitro-2-furanyl) exhibit significant antibacterial activity against various pathogens .

FXR Antagonism
Recent research has identified 1,2,4-oxadiazole compounds as potential farnesoid X receptor (FXR) antagonists. These compounds are being explored for their role in regulating metabolic pathways and could provide therapeutic benefits in conditions like obesity and diabetes .

Applications in Medicinal Chemistry

The applications of 1,2,4-oxadiazole derivatives can be categorized into several key areas:

  • Antimicrobial Agents : Effective against a range of bacterial infections.
  • FXR Antagonists : Potential treatment for metabolic disorders.
  • Ligands for GABAA Receptors : Some derivatives have shown promise as agonists for benzodiazepine receptors, which are crucial in treating anxiety and seizure disorders .

Table 1: Comparison of Biological Activities of Selected 1,2,4-Oxadiazole Derivatives

Compound NameStructureAntimicrobial ActivityFXR Antagonism
5-(chloromethyl)-3-(5-nitro-2-furanyl)StructureSignificant against resistant strainsModerate
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazanStructureModerateLow
5-Nitro-3-(phenyl)-1,2,4-oxadiazoleStructureSignificantNot evaluated

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various oxadiazole derivatives against clinical isolates. The results indicated that 5-(chloromethyl)-3-(5-nitro-2-furanyl) exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against multi-drug resistant strains .

Case Study 2: FXR Antagonism
In another study focusing on FXR antagonism, a series of oxadiazole derivatives were synthesized and tested. Compound 1 , featuring a piperidine ring with a substituted oxadiazole core, demonstrated potent FXR antagonistic activity with an IC50 value of 0.58 μM . This highlights the potential of these compounds in metabolic disease treatment.

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

The table below compares key physical and spectral properties of analogous 1,2,4-oxadiazole derivatives:

Compound Name Substituents (Position 3) Substituents (Position 5) Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR)
Target Compound 5-Nitro-2-furanyl Chloromethyl N/A* N/A Expected aromatic H (furanyl), CH₂Cl (~4.5 ppm)
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (9a) Phenyl Chloromethyl N/A N/A Aromatic H (phenyl: δ 7.4–7.6 ppm), CH₂Cl (~4.5 ppm)
3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole 3-Thienyl Chloromethyl 69–70 N/A Thienyl H (δ 7.2–7.4 ppm), CH₂Cl (~4.5 ppm)
5-(Pyridazin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole Pyridazin-3-yl Chloromethyl N/A N/A Pyridazine H (δ 8.3–9.1 ppm), CH₂Cl (~4.5 ppm)
Compound 6k (1,2,4-oxadiazole) 4-Chlorophenyl Piperidin-4-yl 110.7–113.7 51.7 Piperidine H (δ 1.5–3.0 ppm), Ar-H (δ 7.2–7.6 ppm)
Key Observations:
  • Melting Points : Derivatives with aromatic or heteroaromatic substituents (e.g., 4-chlorophenyl in 6k) exhibit higher melting points due to increased molecular symmetry and intermolecular interactions. The nitro-furanyl group may similarly elevate the melting point.

Spectral and Analytical Comparisons

  • ¹H NMR : The chloromethyl group in all analogs produces a characteristic singlet near δ 4.5 ppm. The 5-nitro-2-furanyl group in the target compound would show distinct aromatic protons (δ 6.5–7.5 ppm) and nitro-group deshielding effects .
  • IR Spectroscopy : Nitro groups (in the target compound) exhibit strong absorption bands near 1520–1350 cm⁻¹, differentiating it from phenyl or thienyl analogs .

Biological Activity

1,2,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties. This article focuses on the compound 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- , examining its biological activity through various studies and findings.

  • Molecular Formula : C7H4ClN3O4
  • Molecular Weight : 229.577 g/mol
  • CAS Number : 129206-53-7
  • Density : 1.569 g/cm³
  • Boiling Point : 385.1 °C at 760 mmHg
  • Melting Point : Not available

Biological Activity Overview

The biological activity of this compound has been primarily evaluated for its potential as an antimicrobial agent and its cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The specific compound discussed has shown effectiveness against various bacterial strains due to its ability to disrupt microbial cell functions. For instance:

  • Study Findings : A patent (US3574201A) suggests that compounds like the one can be synthesized to yield effective antimicrobial agents when treated with aqueous alkali or ammonia .

Antitumor Activity

The antiproliferative effects of oxadiazole derivatives have been explored extensively. A study involving a library of oxadiazole derivatives demonstrated promising results against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma):

  • MTT Assay Results : Several derivatives exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the oxadiazole core influence biological activity. The presence of the nitro group on the furan ring enhances the compound's ability to interact with biological targets.

Case Studies and Research Findings

  • Antiparasitic Activity : Research has indicated that oxadiazole derivatives have potential against Plasmodium falciparum, the causative agent of malaria. Compounds with similar structures have shown slow-action activity against this parasite .
  • Topoisomerase Inhibition : Some studies have highlighted the interaction of oxadiazole derivatives with topoisomerase I, a critical enzyme involved in DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells .

Toxicological Considerations

While exploring the biological activity, it is essential to consider potential toxicity:

  • The compound is classified as toxic by inhalation and contact with skin, causing severe irritation .
  • Chronic exposure may lead to adverse health effects such as dermatitis and potential reproductive issues.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntimicrobialVarious Bacterial StrainsNot specifiedUS3574201A
AntitumorHCT-116 (Colorectal Carcinoma)Not specified
AntitumorHeLa (Cervix Adenocarcinoma)Not specified
AntiparasiticPlasmodium falciparumNot specified

Q & A

Q. What are the standard synthetic routes for preparing 5-(chloromethyl)-3-(5-nitro-2-furanyl)-1,2,4-oxadiazole, and how are the products characterized?

The synthesis typically involves two key steps:

  • Step 1: Formation of the 1,2,4-oxadiazole core by reacting 5-nitro-2-furancarbonitrile with hydroxylamine hydrochloride in ethanol/water under basic conditions (e.g., sodium carbonate) to yield the amidoxime intermediate.
  • Step 2: Chloromethylation via cyclization with chloroacetic acid derivatives or alkylating agents. For example, treatment with chloromethylating reagents (e.g., DCM/POCl₃) introduces the chloromethyl group at the 5-position.

Characterization relies on IR spectroscopy (C-Cl stretch at ~600–800 cm⁻¹), ¹H/¹³C NMR (distinct signals for chloromethyl at δ ~4.5–5.0 ppm and nitro-furan protons), mass spectrometry (molecular ion peak matching molecular weight of 255.6 g/mol), and elemental analysis (C, H, N, Cl verification) .

Q. What storage and handling protocols are recommended for this compound in laboratory settings?

  • Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation of the nitro-furan moiety and chloromethyl group.
  • Solubility considerations: Prepare stock solutions in DMSO or DMF (10 mM), but avoid aqueous buffers due to limited solubility.
  • Safety: Use PPE (gloves, goggles) due to potential irritancy from the chloromethyl group and nitroaromatic toxicity .

Q. How is the bioactivity of this compound initially screened in pharmacological studies?

  • In vitro assays: Test against cancer cell lines (e.g., T47D breast cancer) using apoptosis markers (caspase-3 activation) or antiproliferative MTT assays.
  • Antimicrobial screens: Evaluate nematocidal activity (e.g., Bursaphelenchus xylophilus) and antifungal potency (e.g., Fusarium spp.) via growth inhibition assays .

Advanced Research Questions

Q. How do substituents on the 3- and 5-positions of 1,2,4-oxadiazole influence biological activity, and what SAR trends are observed?

  • 3-Position (5-nitro-2-furanyl): The nitro group enhances electron-withdrawing effects, improving binding to targets like TIP47 (apoptosis induction). Replacement with pyridyl or chlorophenyl groups retains activity but alters selectivity.
  • 5-Position (chloromethyl): Critical for covalent interactions (e.g., alkylation of cysteine residues in enzymes). Substitution with methyl or aryl groups reduces potency by >50% in caspase-3 activation assays .

Example SAR Table:

PositionSubstituentCaspase-3 Activity (IC₅₀, μM)Nematicidal Activity (% Inhibition)
35-Nitro-2-furanyl0.8 ± 0.192 ± 3
34-Trifluoromethylphenyl1.2 ± 0.285 ± 5
5Chloromethyl0.8 ± 0.190 ± 4
5Methyl12.4 ± 1.545 ± 6

Q. What computational strategies are used to predict and optimize the bioactivity of 1,2,4-oxadiazole derivatives?

  • QSAR Modeling: Apply Stepwise k-Nearest Neighbor Molecular Field Analysis (SW-kNN MFA) to correlate steric/electronic descriptors (e.g., logP, polarizability) with caspase-3 activation. Key descriptors include nitro group charge density and chloromethyl steric bulk .
  • Docking Studies: Use GOLD software to simulate interactions with TIP47 (PDB: 1WY9). The nitro-furan moiety forms π-π stacking with Phe154, while the chloromethyl group interacts with Cys205 via hydrophobic contacts .

Q. How do π-π interactions involving the oxadiazole ring affect ligand-protein binding or solid-state properties?

  • Protein Binding: The oxadiazole core engages in (hetero)aromatic stacking with residues like Phe (e.g., in TIP47 or SDH enzymes), confirmed via Hirshfeld surface analysis (crystal structures) and NCI (Non-Covalent Interaction) plots .
  • Material Science: In coordination polymers, oxadiazole-metal complexes (e.g., Cu²⁺) exhibit enhanced luminescence due to rigid π-stacked architectures .

Q. What challenges arise in synthesizing acetylenic derivatives of 1,2,4-oxadiazoles, and how are they addressed?

  • Dehydrohalogenation: Converting dibromo intermediates (e.g., 5-styryl oxadiazoles) to acetylenes requires NaNH₂ in liquid ammonia (-70°C) to avoid oligomerization. Yields are moderate (32–54%) due to competing reduction pathways .
  • Regioselectivity: Superacid media (CF₃SO₃H) stabilize electrophilic intermediates, enabling selective alkyne formation without ring-opening .

Methodological Considerations

Q. How are metal complexes of 1,2,4-oxadiazoles designed for catalytic or optoelectronic applications?

  • Ligand Design: Introduce pyridyl or carboxylate groups to the oxadiazole core for chelation (e.g., Cu²⁺, Zn²⁺).
  • Applications: Cu-oxadiazole polymers show photocatalytic H₂ evolution (TON = 120), while Zn complexes exhibit blue fluorescence (λₑₘ = 450 nm) for OLEDs .

Q. What experimental and theoretical approaches validate noncovalent interactions in oxadiazole-based systems?

  • X-ray Crystallography: Resolve stacking distances (3.3–3.6 Å) between oxadiazole and aromatic residues.
  • DFT Calculations: Compute interaction energies (e.g., ωB97X-D/def2-TZVP) and analyze electron density topology via QTAIM .

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